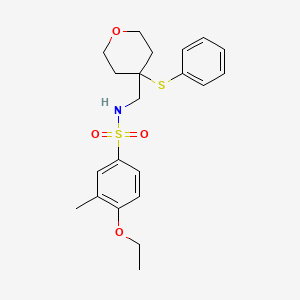

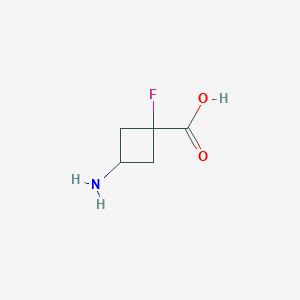

![molecular formula C20H16ClN3S B2676434 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine CAS No. 1207014-30-9](/img/structure/B2676434.png)

4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Green Chemistry

The synthesis of complex pyrazolo[1,5-a]pyrazine derivatives, like 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine, often involves multi-component reactions (MCRs) that can be optimized under green chemistry protocols. For example, the use of homogeneous catalysts in the synthesis of pyrazolo derivatives offers advantages such as mild reaction conditions, high yields, and compliance with green chemistry principles due to cleaner reaction profiles and the use of water as a solvent (Khazaei et al., 2015). This approach underscores the importance of sustainable practices in the synthesis of heterocyclic compounds.

Anticancer and Antimicrobial Properties

Research into pyrazolo[1,5-a]pyrazine derivatives also extends to their bioactivity, including their potential as anticancer and antimicrobial agents. Novel fluoro-substituted benzo[b]pyran derivatives, structurally similar to pyrazolo[1,5-a]pyrazines, have demonstrated significant anti-lung cancer activity, highlighting the therapeutic potential of this chemical class (Hammam et al., 2005). Similarly, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, suggesting a broad spectrum of bioactivity for these compounds (Azab et al., 2013).

Antitumor Activity

The compound 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, closely related to the chemical structure , has shown marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the antitumor activity of pyrazolo[1,5-a]pyrazine derivatives (Liu et al., 2020). This suggests that modifications of the pyrazolo[1,5-a]pyrazine core could yield potent anticancer agents.

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3S/c1-14-6-2-4-8-16(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-7-3-5-9-17(15)21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYAFZRDBMICMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2676351.png)

![2-Chloro-1-[3-(1-propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2676352.png)

![Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate](/img/structure/B2676353.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2676354.png)

![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)